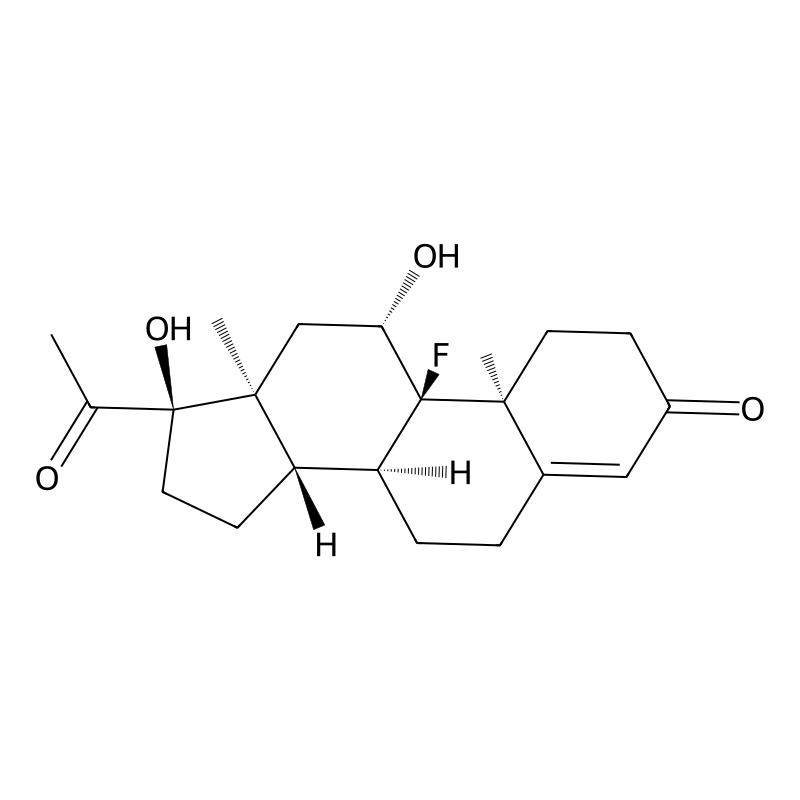

Flugestone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Flugestone (CAS 337-03-1), a 9α-fluoro-11β,17α-dihydroxyprogesterone derivative, is a high-potency synthetic steroidal progestin. While the free base serves as the active core, it is predominantly procured and formulated as its ester, flugestone acetate (FGA), for veterinary reproductive management. Unlike natural progesterone, which requires high-mass dosing in dense silicone matrices, the flugestone core exhibits a 20- to 25-fold higher progestational potency and favorable solubility profiles in organic solvents. This allows it to be efficiently impregnated into lightweight polyurethane foam matrices. For industrial and veterinary procurement, flugestone represents a critical high-efficiency active pharmaceutical ingredient (API) for estrus synchronization, offering higher receptor binding affinity and reliable absorption-release kinetics compared to baseline natural steroids [1].

Substituting flugestone with natural progesterone (P4) or medroxyprogesterone acetate (MAP) alters device manufacturability and synchronization kinetics. Natural progesterone lacks the receptor binding affinity of the fluorinated flugestone core, requiring dose increases (often >300 mg per device) that cannot be supported by standard polyurethane sponges, forcing manufacturers to use expensive, molded silicone elastomer devices (CIDRs) [1]. Conversely, while MAP is a closer synthetic substitute, it exhibits lower relative potency, typically requiring a 50% higher API payload (60 mg vs. 40 mg) to achieve equivalent estrus suppression [2]. Furthermore, MAP-based formulations result in wider standard deviations in estrus onset post-withdrawal [2]. For manufacturers of fixed-time artificial insemination (FTAI) products, substituting flugestone reduces unit economics and widens the tight synchronization windows required by end-users [2].

API Mass Reduction in Intravaginal Device Manufacturing

Flugestone (formulated as FGA) requires a significantly lower active pharmaceutical ingredient (API) payload to achieve complete estrus suppression compared to natural progesterone. Standard polyurethane sponges impregnated with flugestone acetate utilize 20 to 40 mg of the active compound [1]. In contrast, Controlled Internal Drug Release (CIDR) devices relying on natural progesterone require approximately 300 to 350 mg of API [2]. This represents an 86% to 93% reduction in required steroidal mass per device when utilizing the flugestone core [1].

| Evidence Dimension | API payload per intravaginal synchronization device |

| Target Compound Data | 20–40 mg (Flugestone acetate) |

| Comparator Or Baseline | 300–350 mg (Natural Progesterone in CIDR) |

| Quantified Difference | 86–93% reduction in API mass per device |

| Conditions | Standard estrus synchronization protocols in sheep/goats |

Enables the use of low-cost, highly porous polyurethane foam matrices rather than dense, expensive silicone elastomers, reducing manufacturing complexity.

Dose-to-Efficacy Ratio vs. Medroxyprogesterone Acetate (MAP)

When compared to its closest synthetic analog, medroxyprogesterone acetate (MAP), flugestone demonstrates higher potency in estrus synchronization protocols. In comparative trials on lactating does during the transition period, a 40 mg dose of flugestone acetate achieved a 100% estrus response rate [1]. To achieve the identical 100% response rate, the MAP comparator required a 60 mg dose per sponge [1]. This demonstrates that flugestone provides equivalent efficacy at a 33% lower API concentration [1].

| Evidence Dimension | Dose required for 100% estrus synchronization response |

| Target Compound Data | 40 mg (Flugestone acetate) |

| Comparator Or Baseline | 60 mg (MAP) |

| Quantified Difference | 33% reduction in required API dose |

| Conditions | 11-day intravaginal sponge treatment in lactating does |

Lowering the API requirement by 33% improves unit economics in mass-procurement and reduces the residual environmental steroid load upon device disposal.

Estrus Onset Synchronization Kinetics

The predictability of estrus onset following the withdrawal of the progestin source is critical for artificial insemination workflows. In direct comparative studies, the withdrawal of 40 mg flugestone acetate sponges induced estrus onset at 15.0 ± 0.6 hours [1]. In contrast, the withdrawal of 60 mg MAP sponges resulted in an onset time of 15.8 ± 0.9 hours [1]. The flugestone protocol initiated estrus slightly earlier and exhibited a tighter standard deviation, indicating a more uniform physiological response across the treated cohort [1].

| Evidence Dimension | Time to onset of induced estrus post-withdrawal |

| Target Compound Data | 15.0 ± 0.6 hours (Flugestone acetate) |

| Comparator Or Baseline | 15.8 ± 0.9 hours (MAP) |

| Quantified Difference | 0.8 hours earlier onset with a 33% narrower standard deviation |

| Conditions | Post-sponge removal following 11-day treatment |

Tighter synchronization kinetics improve the predictability and success rates of fixed-time artificial insemination (FTAI) programs.

Progestational Potency and Receptor Binding

The 9α-fluoro and 11β-hydroxy modifications on the flugestone core significantly enhance its interaction with progesterone receptors. Pharmacodynamic evaluations indicate that flugestone and its acetate ester possess a progestational potency approximately 20 to 25 times greater than that of natural progesterone [1]. This high receptor affinity ensures robust negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis, effectively suppressing luteinizing hormone (LH) pulses even at micro-dose levels [1].

| Evidence Dimension | Relative progestational potency |

| Target Compound Data | 20–25x baseline (Flugestone) |

| Comparator Or Baseline | 1x baseline (Natural Progesterone) |

| Quantified Difference | 20 to 25-fold increase in potency |

| Conditions | In vivo progestational activity assays |

High receptor affinity guarantees reliable suppression of premature ovulation, preventing heterogeneous follicular growth during the synchronization period.

Active Pharmaceutical Ingredient (API) for Polyurethane Intravaginal Sponges

Due to its high potency (requiring only 20-40 mg per dose) and compatibility with organic solvents during the impregnation process, flugestone is the preferred API for manufacturing lightweight polyurethane estrus synchronization sponges. It is selected over natural progesterone, which requires incompatible 300+ mg doses and silicone matrices [1].

Fixed-Time Artificial Insemination (FTAI) Veterinary Formulations

Because flugestone acetate provides a tighter standard deviation for estrus onset post-withdrawal (± 0.6 hours) compared to MAP, it is the preferred progestin for formulations designed to support FTAI in sheep and goats. The predictable kinetics allow for precise scheduling of insemination without the need for continuous estrus detection [2].

High-Yield Out-of-Season Breeding Programs

In agricultural procurement targeting out-of-season breeding, flugestone-based devices, when combined with equine chorionic gonadotropin (eCG), reliably reset the HPO axis. The high receptor affinity of the flugestone core ensures complete suppression of heterogeneous follicles, leading to highly synchronized recruitment of a new follicular wave and maximizing twinning rates upon device removal [3].

References

- [1] European Medicines Agency (EMA). 'Flugestone acetate (4) - Summary Report.' Committee for Veterinary Medicinal Products.

- [2] SciELO South Africa. 'Comparison of fluorgestone and medroxyprogesterone intravaginal sponges for oestrus synchronization in Saanen does during the transition period.'

- [3] Frontiers in Veterinary Science. 'Hormone guided estrus synchronization using progesterone sponge and PMSG in goats: a cost-effective optimization strategy.'